1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione
Description
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione is a sulfur-rich heterocyclic compound characterized by a fused dithiolo and trithiepin ring system, with a central thione (-C=S) functional group. The compound is part of a broader class of sulfur-containing heterocycles, which are notable for their roles in organic conductors, redox-active materials, and metal-binding agents .
Properties
CAS No. |
102567-30-6 |
|---|---|
Molecular Formula |
C5H4S6 |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
[1,3]dithiolo[4,5-f][1,3,5]trithiepine-2-thione |
InChI |
InChI=1S/C5H4S6/c6-5-10-3-4(11-5)9-2-7-1-8-3/h1-2H2 |
InChI Key |
FNJMUDIOIVOUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1SCSC2=C(S1)SC(=S)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione typically involves the reaction of 1,3-dithiole-2,4,5-trithione with various alkenes such as ethylene, propylene, and trans-2-butene. These reactions are conducted under specific conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Substitution reactions can occur at the sulfur atoms, often using nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 1,3-dithiolo[4,5-f][1,3,5]trithiepin-2-thione, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Complexity and Sulfur Content The trithiepin ring in the target compound introduces additional sulfur atoms and a larger conjugated system compared to simpler dithiole derivatives (e.g., 4,5-ethylenedithio-1,3-dithiole-2-thione). Compounds like 5,6-bis(methylthio)-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione share similar sulfur-rich frameworks but lack the trithiepin ring, resulting in distinct electrochemical profiles .
Synthetic Routes
- The synthesis of this compound likely involves alkylation and coupling strategies, as seen in related compounds (e.g., triethyl phosphite-mediated cross-coupling in TTFs) .
- In contrast, pyrrolidine-fused derivatives require specialized catalysts (e.g., scandium triflate) for cycloaddition reactions, highlighting divergent synthetic challenges .
Functional Applications Electrochemical Behavior: While TTFs derived from ethylenedithio-dithiole thiones exhibit reversible redox activity, the trithiepin derivative’s extended conjugation may stabilize radical intermediates, enhancing conductivity . Metal Binding: Both the target compound and pyrrolidine-fused dithiolanes demonstrate affinity for heavy metals (e.g., Hg²⁺), but the latter’s branched oligomers offer higher selectivity due to multiple sulfur donor sites .
Physicochemical Properties
- Higher sulfur content correlates with increased density and reduced solubility in polar solvents. For instance, 4,5-bis(hexylthio)-1,3-dithiole-2-thione (MW 366.69) is soluble in organic solvents, whereas the trithiepin derivative may require specialized solvents .
- Spectral characterization (NMR, MS) methods are consistent across these compounds, but the trithiepin’s complex structure necessitates advanced techniques like X-ray crystallography for unambiguous confirmation .
Research Findings and Implications
- Materials Science : The trithiepin compound’s extended π-system makes it a candidate for organic semiconductors, though its stability under oxidative conditions requires further study .
- Environmental Chemistry : Pyrrolidine-fused dithiolanes outperform simpler thiones in Hg²⁺ detection (detection limits <1 ppm), suggesting the trithiepin derivative could be optimized for similar applications .
- Synthetic Challenges : Scalability remains an issue for multi-step syntheses (e.g., lithiation in 4,5-ethylenedithio derivatives), necessitating greener methodologies .
Biological Activity
1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione is an organosulfur compound with the molecular formula and a molecular weight of approximately 256.475 g/mol. This compound belongs to a class of heterocycles known as dithioles, which are noted for their diverse biological activities and potential applications in medicinal chemistry.
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases such as cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been documented in several studies:
- Study Findings : A study demonstrated that derivatives of dithioles showed enhanced radical scavenging capabilities compared to their parent compounds. This suggests potential therapeutic applications in preventing oxidative damage in cells .
Anticancer Activity
This compound has also been investigated for its anticancer properties. The mechanisms include inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.
- Case Study : In vitro studies on various cancer cell lines revealed that this compound could significantly reduce cell viability and promote apoptosis through the activation of caspase pathways. These findings highlight its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents.
- Research Data : In a comparative study, this compound demonstrated effective inhibition of bacterial growth at low concentrations. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Redox Cycling : The sulfur atoms in the compound facilitate redox cycling, allowing it to act as a reducing agent and participate in electron transfer processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in oxidative stress pathways or microbial metabolism.
- Gene Expression Modulation : The compound can influence gene expression related to apoptosis and stress response mechanisms.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
